

# Mechanism of Action: A Shift in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NRA-0160 |           |
| Cat. No.:            | B1662776 | Get Quote |

MSDC-0160 is a thiazolidinedione (TZD) derivative that distinguishes itself from earlier compounds in its class, like pioglitazone, by its primary mode of action. Instead of directly activating the peroxisome proliferator-activated receptor-gamma (PPARy), MSDC-0160 selectively inhibits the mitochondrial pyruvate carrier (MPC). This inhibition reduces the transport of pyruvate into the mitochondrial matrix, leading to a metabolic shift. The cell is prompted to utilize alternative energy sources, such as fatty acids and ketone bodies, which can have profound effects on cellular function and survival, particularly in the context of disease. This mechanism is believed to underlie its insulin-sensitizing effects and its potential neuroprotective properties through the modulation of the mTOR signaling pathway and reduction of neuroinflammation.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of MSDC-0160's mechanism of action.

## Clinical Trial Data: Alzheimer's Disease

A key area of investigation for MSDC-0160 has been its potential to combat the metabolic defects observed in Alzheimer's disease, specifically the decline in cerebral glucose utilization.

## Phase IIa Clinical Trial (NCT01374438)

This randomized, double-blind, placebo-controlled study evaluated the effect of MSDC-0160 on brain glucose metabolism in patients with mild Alzheimer's disease.

### Experimental Protocol:

• Participants: Individuals with a diagnosis of probable mild Alzheimer's disease.



- Intervention: 150 mg of MSDC-0160 administered orally once daily for 12 weeks.
- Comparator: Placebo.
- Primary Outcome: Change in brain glucose utilization as measured by fluorodeoxyglucose positron emission tomography (FDG-PET). The results were reported as Standardized Uptake Value Ratios (SUVRs) with the cerebellum as the reference region.[1][2]
- Regions of Interest: Pre-specified regions included the posterior cingulate, parietal cortex, lateral temporal cortex, medial temporal cortex, and anterior cingulate-medial frontal cortex.
   [1][2]

#### Results:

While the study did not show a statistically significant difference between the MSDC-0160 and placebo groups in the pre-defined primary endpoint when referenced to the pons or whole brain, a key finding emerged when the data was referenced to the cerebellum. In the placebo group, there was a significant decline in glucose metabolism in several brain regions associated with Alzheimer's disease. In contrast, the participants treated with MSDC-0160 did not show this decline, suggesting a maintenance of brain glucose metabolism.[3]

| Brain Region            | MSDC-0160 (150 mg)               | Placebo             |
|-------------------------|----------------------------------|---------------------|
| Anterior Cingulate      | Maintained Glucose<br>Metabolism | Significant Decline |
| Posterior Cingulate     | Maintained Glucose<br>Metabolism | Significant Decline |
| Parietal Cortex         | Maintained Glucose<br>Metabolism | Significant Decline |
| Lateral Temporal Cortex | Maintained Glucose<br>Metabolism | Significant Decline |
| Medial Temporal Cortex  | Maintained Glucose<br>Metabolism | Significant Decline |

Table 1: Summary of FDG-PET Imaging Results in the Phase IIa Alzheimer's Disease Trial.



# **Comparison with Alternative Alzheimer's Therapies**

Current standard-of-care for Alzheimer's disease primarily involves symptomatic treatments such as cholinesterase inhibitors and NMDA receptor antagonists. Emerging therapies are exploring various mechanisms, including amyloid-beta and tau protein targeting. More recently, GLP-1 receptor agonists like semaglutide and liraglutide are being investigated for their potential neuroprotective effects, with some studies suggesting they may reduce brain shrinkage and cognitive decline. MSDC-0160's unique approach of targeting mitochondrial metabolism offers a distinct and potentially complementary strategy to these other therapeutic avenues.

## **Clinical Trial Data: Type 2 Diabetes**

MSDC-0160 was also evaluated for its insulin-sensitizing effects in patients with type 2 diabetes, with a direct comparison to the established TZD, pioglitazone.

## **Phase Ilb Clinical Trial**

This randomized, double-blind, placebo- and active-controlled study assessed the efficacy and safety of different doses of MSDC-0160.

#### **Experimental Protocol:**

- Participants: 258 patients with type 2 diabetes.
- Intervention: Oral administration of MSDC-0160 at doses of 50 mg, 100 mg, or 150 mg once daily for 12 weeks.
- Comparators: Placebo and 45 mg of pioglitazone once daily.
- Primary Endpoints: Change in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).
- Safety Endpoints: Incidence of adverse events, including fluid retention-related effects (changes in hemoglobin, hematocrit, and red blood cells) and body weight.

#### Results:



The two higher doses of MSDC-0160 (100 mg and 150 mg) demonstrated a reduction in fasting glucose and HbA1c that was comparable to that of pioglitazone. A significant differentiating factor was the safety profile. Treatment with MSDC-0160 resulted in approximately 50% less fluid retention compared to pioglitazone, as indicated by smaller reductions in hematocrit, red blood cell count, and total hemoglobin.

| Treatment<br>Group    | Change in<br>Fasting<br>Plasma<br>Glucose       | Change in<br>HbA1c                              | Change in<br>Hemoglobin                     | Change in<br>Body Weight |
|-----------------------|-------------------------------------------------|-------------------------------------------------|---------------------------------------------|--------------------------|
| Placebo               | -                                               | -                                               | Minimal Change                              | Slight Decrease          |
| MSDC-0160 (50<br>mg)  | Not specified                                   | Not specified                                   | ~50% less<br>reduction than<br>Pioglitazone | Slight Increase          |
| MSDC-0160<br>(100 mg) | Significant Reduction (similar to Pioglitazone) | Significant Reduction (similar to Pioglitazone) | ~50% less<br>reduction than<br>Pioglitazone | Slight Increase          |
| MSDC-0160<br>(150 mg) | Significant Reduction (similar to Pioglitazone) | Significant Reduction (similar to Pioglitazone) | ~50% less<br>reduction than<br>Pioglitazone | Slight Increase          |
| Pioglitazone (45 mg)  | Significant<br>Reduction                        | Significant<br>Reduction                        | Significant<br>Reduction                    | Significant<br>Increase  |

Table 2: Comparative Efficacy and Safety of MSDC-0160 and Pioglitazone in Type 2 Diabetes.





Click to download full resolution via product page

Figure 2: Experimental workflow for the Phase IIb type 2 diabetes clinical trial.

## **Preclinical Data: Parkinson's Disease**

In preclinical models of Parkinson's disease, MSDC-0160 has shown promise in mitigating neurodegeneration.

Experimental Protocol (6-Hydroxydopamine Rat Model):

- Model: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra of rats to induce dopaminergic neuron loss, a key pathological feature of Parkinson's disease.
- Intervention: Chronic oral administration of MSDC-0160.



#### Assessments:

- Motor Behavior: Evaluation of motor function to assess the degree of parkinsonism.
- Neuroprotection: Immunohistochemical analysis to quantify the survival of dopaminergic neurons.
- Mechanism of Action: Measurement of mTOR activity and markers of neuroinflammation.

#### Results:

Treatment with MSDC-0160 in the 6-OHDA rat model resulted in:

- Improved motor behavior.
- A significant reduction in the loss of dopaminergic neurons, indicating a neuroprotective effect.
- Reduced activity of the mTOR pathway and decreased neuroinflammation in the brain.

## **Comparison with Alternative Parkinson's Therapies**

The current standard of care for Parkinson's disease focuses on managing motor symptoms, primarily through levodopa and dopamine agonists. There is a significant unmet need for disease-modifying therapies. A number of emerging treatments are in development, targeting various pathways including mitochondrial dysfunction, alpha-synuclein aggregation, and neuroinflammation. Other mitochondrial modulators being investigated include MitoQ and ursodeoxycholic acid (UDCA). MSDC-0160's ability to modulate mitochondrial metabolism and reduce neuroinflammation positions it as a compelling candidate in this evolving therapeutic landscape.

## Conclusion

The available data on MSDC-0160 suggest a promising therapeutic profile across multiple disease areas. Its unique mechanism of action, targeting the mitochondrial pyruvate carrier, offers a novel approach to treating metabolic and neurodegenerative disorders. In Alzheimer's disease, it has shown the potential to preserve brain glucose metabolism. In type 2 diabetes, it provides comparable glycemic control to an established therapy but with a significantly



improved safety profile regarding fluid retention. Preclinical studies in Parkinson's disease models have demonstrated its neuroprotective effects.

Further larger and longer-term clinical trials are necessary to fully elucidate the efficacy and safety of MSDC-0160 and to establish its place in the therapeutic armamentarium for these complex diseases. Researchers and drug development professionals should continue to monitor the progress of this compound as it moves through clinical development, as it represents a potentially significant advancement in the treatment of diseases with underlying metabolic and mitochondrial dysfunction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of Action: A Shift in Cellular Metabolism].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662776#a-critical-review-of-msdc-0160-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com